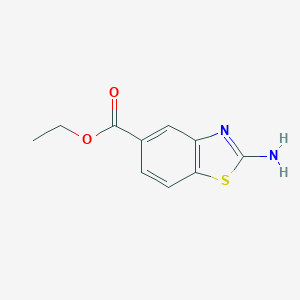

2-氨基-1,3-苯并噻唑-5-羧酸乙酯

描述

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.262 g/mol . The IUPAC name for this compound is ethyl 2-amino-1,3-benzothiazole-6-carboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate consists of a benzothiazole ring attached to an ethyl carboxylate group . The InChI key for this compound is IZWFFSUIWWDVNM-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-amino-1,3-benzothiazole-5-carboxylate are not available, benzothiazole derivatives are known to participate in various chemical reactions. For instance, they can undergo fusion reactions with other substrates .Physical And Chemical Properties Analysis

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is a solid compound . It has a molecular weight of 222.27 g/mol . The compound should be stored at a refrigerated temperature .科学研究应用

Anti-Tubercular Compounds

Field

Application

Benzothiazole derivatives, including Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, have been synthesized for their anti-tubercular properties .

Methods

Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Results

The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Precursors of Biologically Active Compounds

Field

Application

Benzothiazole derivatives are used as precursors of biologically active compounds in medicine and agriculture .

Methods

The specific methods of application or experimental procedures are not detailed in the source.

Results

The outcomes of these applications are not specified in the source .

Components of Inert Coatings

Field

Application

Benzothiazole derivatives are valuable components of matrices of inert coatings in industry .

Results

Dye Dispersants

Field

Application

Benzothiazole derivatives are used to disperse dyes .

Results

Adsorbents of Heavy Metals

Field

Application

Benzothiazole derivatives are used as adsorbents of heavy metals .

Results

Fluorescent Sensors for Metal Detection

Field

Application

Benzothiazole derivatives are used as fluorescent sensors for the detection of metals .

Results

Antitumor Drugs

Application

Some pharmacologically important C-2-substituted benzothiazole derivatives, such as antitumor drugs Zopolrestat and GW 608-lys 38, have found application as commercially available drugs .

Results

Antiseptic

Application

Some pharmacologically important C-2-substituted benzothiazole derivatives, such as antiseptic Haletazol, have found application as commercially available drugs .

Results

Schiff Bases

Application

Schiff bases have gained a remarkable place in medicinal chemistry because of their diverse therapeutic roles .

Results

Antidiabetic Drugs

Application

Some pharmacologically important C-2-substituted benzothiazole derivatives, such as antidiabetic Fortress, have found application as commercially available drugs .

Results

Organic Synthesis

Field

Application

Numerous benzothiazole derivatives are used in organic synthesis .

Results

Industrial and Consumer Products

Application

Benzothiazole derivatives are used in various industrial and consumer products .

安全和危害

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for Ethyl 2-amino-1,3-benzothiazole-5-carboxylate are not available, research into benzothiazole derivatives continues to be a promising field due to their potential biological activities . Further studies could explore the synthesis, chemical reactions, and potential applications of this compound.

属性

IUPAC Name |

ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWFFSUIWWDVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

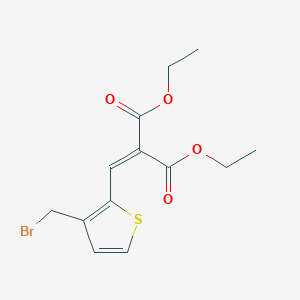

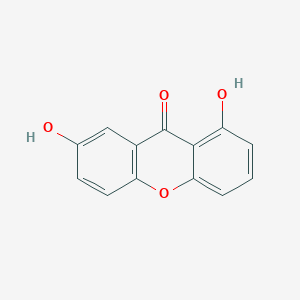

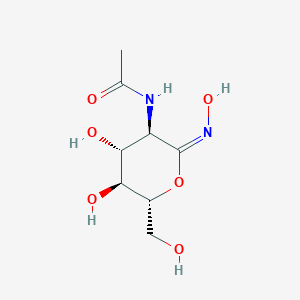

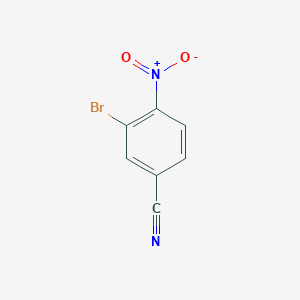

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)